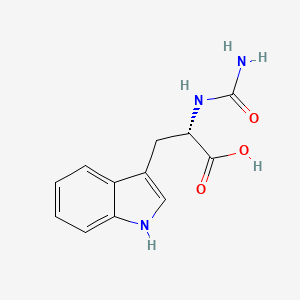

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLXJVDJMARXSP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid typically involves the use of indole-3-carboxaldehyde as a starting material. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of transition metal catalysts and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethanol derivatives .

Scientific Research Applications

Scientific Research Applications

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid and its related compounds are used as tools to study the mechanism of action in vitro . Interaction studies often investigate the binding affinity of this compound with various receptors and enzymes. Key areas of investigation include:

- воздействия на конкретные пути передачи сигналов

- модулирование ферментативной активности

- изучение молекулярных взаимодействий с терапевтическими мишенями

Such investigations are crucial for paving the way for clinical applications and optimizing therapeutic efficacy.

Potential Applications

This compound has potential applications in various fields:

- Drug Discovery Its structural features suggest potential activity against several biological targets. It may inhibit certain enzymes involved in disease pathways, leading to potential therapeutic effects.

- Biochemical Research As an amino acid derivative with an indole ring, it plays a significant role in various biochemical processes.

- Development of Derivatives The chemical reactivity of this compound allows for the development of diverse derivatives with tailored functionalities.

Structural Analogues

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tryptophan | Indole ring + α-amino acid | Precursor to serotonin; essential amino acid |

| 5-Hydroxytryptophan | Hydroxylated indole derivative | Direct precursor to serotonin |

| Serotonin | Indole ring + amine group | Neurotransmitter involved in mood regulation |

| Indole-3-acetic acid | Indole ring + acetic acid | Plant hormone involved in growth regulation |

| Indole-3-carboxamide | Indole scaffold with a carboxamide group | Exhibits similar biological activities without carbamoyl group |

| Indole-2-carboxamide | Another indole derivative | Unique inhibitory properties against specific enzymes |

| 3-(1H-Indol-3-yl)propanoic acid | Basic structure linked to propanoic acid | Lacks carbamoyl functionality |

| Indazole derivatives | Similar structure used in medicinal chemistry | Known for diverse therapeutic potentials |

Mechanism of Action

The mechanism of action of (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (2S)-2-(Carbamoylamino)-3-(1H-Indol-3-yl)Propanoic Acid with Analogues

*Calculated based on L-tryptophan’s molecular weight (204.23) + carbamoylamino group (30.03).

Key Functional Differences

Hydrogen-Bonding and Solubility

- The carbamoylamino group introduces two additional H-bond donors (NH groups) compared to L-tryptophan, likely increasing aqueous solubility and target binding affinity .

- DC5977–0726 () leverages its α,β-unsaturated ketone for covalent interactions, while Cl-NQTrp () uses a chloro-quinone for redox-driven protein crosslinking .

Biological Activity

(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid, also known as N-carbamoyltryptophan, is an amino acid derivative that exhibits a variety of biological activities. This compound features an indole moiety, which is a common structural element in many biologically active compounds, suggesting its potential pharmacological significance. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 247.25 g/mol

- CAS Number : 89595-64-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound has been shown to:

- Inhibit Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against diseases such as cancer and inflammation.

- Modulate Receptor Activity : The compound interacts with receptors such as peroxisome proliferator-activated receptor gamma (PPARγ), influencing gene expression related to lipid metabolism and inflammation.

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by modulating the activity of inflammatory mediators.

- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

- Antimicrobial Activity : There are indications that this compound may exhibit antimicrobial properties against certain pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

In a study examining the antioxidant capacity of various indole derivatives, this compound exhibited significant radical scavenging activity when tested against DPPH and ABTS radicals. This suggests its potential utility in formulations aimed at reducing oxidative stress-related damage.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of this compound showed that it significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages. This finding supports its role as a potential therapeutic agent for inflammatory diseases.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of indole derivatives with carbamoyl chlorides under basic conditions. This synthetic route allows for the production of this compound in a laboratory setting for further research and application in drug development.

Q & A

Q. What are the key considerations for optimizing the synthesis of (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid?

Synthesis optimization requires precise control of reaction parameters:

- Stepwise coupling : Protect the indole moiety (e.g., using tert-butoxycarbonyl [Boc] groups) to prevent side reactions during carbamoylation .

- Catalyst selection : Use coupling agents like HATU or EDC/HOBt for amide bond formation to improve yield and reduce racemization .

- Purification : Employ reverse-phase HPLC or column chromatography with polar solvents (e.g., methanol/water gradients) to isolate the target compound .

- Analytical validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using (e.g., indole proton signals at δ 7.0–7.5 ppm) and LC-MS .

Q. How can researchers ensure structural fidelity during characterization?

A multi-technique approach is critical:

- NMR spectroscopy : Analyze , , and 2D (COSY, HSQC) spectra to confirm stereochemistry and carbamoyl group placement. For example, the (2S)-configuration can be validated via NOE correlations .

- X-ray crystallography : Resolve crystal structures to verify absolute stereochemistry. Note that disordered solvents (common in indole derivatives) may require SQUEEZE refinement in PLATON to exclude unresolved electron density .

- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula (e.g., ) and rule out impurities .

Q. What are the recommended solubility and storage conditions for this compound?

- Solubility : Test in DMSO (≥10 mM for biological assays), methanol, or aqueous buffers (pH 7.4). Avoid chloroform due to potential carbamate degradation .

- Storage : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. For stock solutions, aliquot and freeze at -80°C to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and maintained during synthesis?

- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 minutes indicate high enantiomeric excess (ee) .

- Circular dichroism (CD) : Compare the CD spectrum with a known (2S)-enantiomer standard; a negative Cotton effect near 220 nm is typical for L-tryptophan derivatives .

- Protection strategies : Employ Boc or Fmoc groups during synthesis to prevent racemization at the α-carbon .

Q. What experimental designs are suitable for evaluating biological activity?

- Enzyme inhibition assays : Screen against tryptophan-metabolizing enzymes (e.g., indoleamine 2,3-dioxygenase) using fluorescence-based kits. IC values can be calculated via dose-response curves .

- Cellular uptake studies : Radiolabel the compound with and measure intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting .

- Binding affinity : Perform surface plasmon resonance (SPR) to quantify interactions with serum albumin or receptors, with dissociation constants () <10 µM indicating strong binding .

Q. How should researchers address contradictory data in crystallographic or spectroscopic analyses?

- Disordered solvent handling : For X-ray data with unresolved solvent (e.g., methanol/water mixtures), apply SQUEEZE refinement to exclude electron density contributions and validate residual -factors (<0.08) .

- NMR signal overlap : Use -labeled analogs or 2D HSQC to resolve overlapping indole and carbamoyl signals .

- Reproducibility : Cross-validate results with alternative techniques (e.g., compare crystallographic data with molecular docking simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.